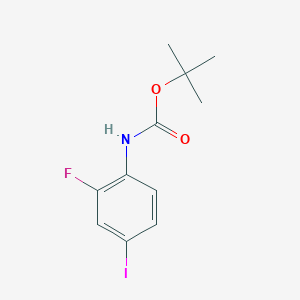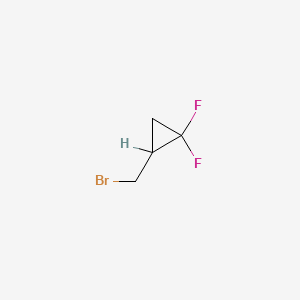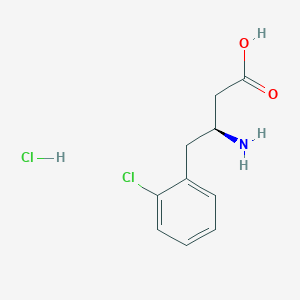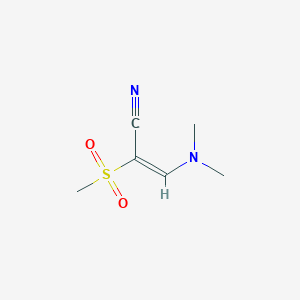
(2E)-3-(二甲氨基)-2-(甲磺酰基)丙烯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile is a derivative of acrylonitrile, which is a significant chemical used in various industrial applications. While the provided papers do not directly discuss this specific compound, they do provide insights into related structures and synthesis methods that can be informative. For instance, the first paper discusses the structure and infrared spectra of cyano and methoxycarbonyl derivatives of 3,3-bis(dimethylamino)acrylonitrile, which shares the dimethylamino group with our compound of interest . The second paper describes the synthesis of a copolymer involving acrylonitrile, which could suggest potential synthetic pathways for the compound .
Synthesis Analysis
The synthesis of related compounds, such as the copolymer of acrylonitrile with sodium methallylsulfonate, is performed in dimethyl sulfoxide with a redox initiating system . Although the exact synthesis of (2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities and reactivity of the acrylonitrile group.
Molecular Structure Analysis
The molecular structure of compounds closely related to (2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile has been studied using infrared spectra and ab initio force field calculations . The study found that the C≡C bond in the molecules is strongly polarized, indicating significant charge transfer between different parts of the molecule. This suggests that the compound of interest may also exhibit strong polarization and potentially have zwitterionic character due to the presence of both electron-donating (dimethylamino) and electron-withdrawing (methylsulfonyl) groups.
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of (2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile, the reactivity of acrylonitrile derivatives can be inferred. Acrylonitrile is known to undergo various reactions, including polymerization and addition reactions, due to the presence of the reactive nitrile group . The presence of the dimethylamino and methylsulfonyl substituents would influence the reactivity and selectivity of such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile can be speculated based on the properties of similar compounds. For example, fibers spun from a copolymer containing acrylonitrile exhibit satisfactory physico-mechanical properties and a significant static exchange capacity . The dual molecular and zwitterionic character of related molecules, as indicated by their infrared spectra and bond parameters, would also affect the physical properties such as solubility and melting point .
科学研究应用
Summary of the Application
“(2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile” is used in the synthesis of certain types of polymers . Specifically, it’s used in the creation of stimuli-responsive, water-soluble polymers .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of poly [2- (dimethylamino)ethyl methacrylate/styrene] statistical copolymers . The polymerization process is carried out using a succinimidyl ester-functionalized BlocBuilder alkoxyamine initiator at 80 °C in bulk .
Results or Outcomes
The resulting polymers exhibit lower critical solution temperature (LCST)-type behavior . LCST decreases with increasing styrene content in the copolymer and with increasing solution concentration . All copolymers were completely water-soluble and temperature insensitive at pH 4 but were more hydrophobic at pH 10 .
安全和危害
未来方向
The future directions of acrylonitrile and its derivatives could involve finding new applications and improving existing ones. For example, researchers are investigating the use of multi-walled carbon nanotubes to influence the morphology evolution, conductivity, and rheological behaviors of poly(methyl methacrylate)/poly(styrene-co-acrylonitrile) blends .
属性
IUPAC Name |
(E)-3-(dimethylamino)-2-methylsulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-8(2)5-6(4-7)11(3,9)10/h5H,1-3H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCYQSVPXXQVCC-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

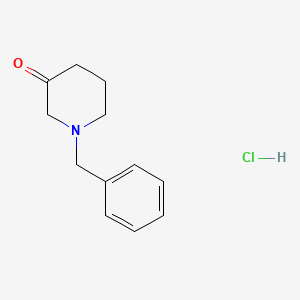
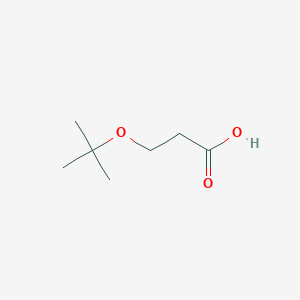
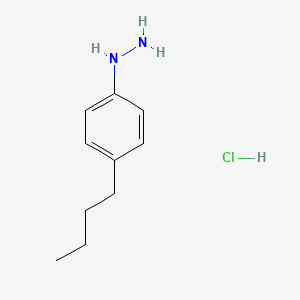
![1-Acetyl-4-[(2-methoxyethyl)amino]piperidine](/img/structure/B1334213.png)
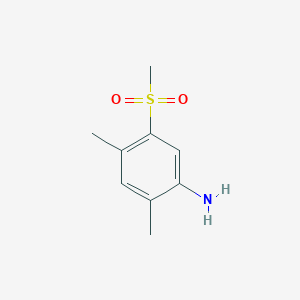
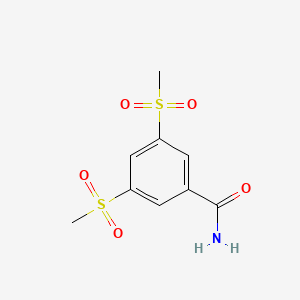
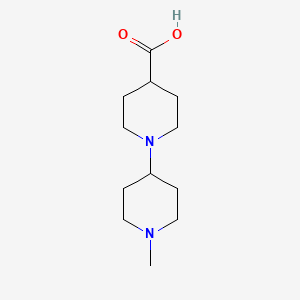
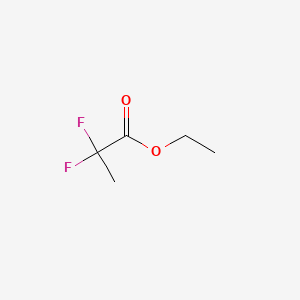
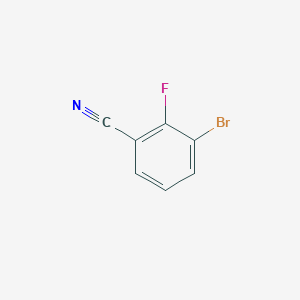
![Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate](/img/structure/B1334226.png)
